Cas no 192997-32-3 (Methyl 1-benzyl-1H-indole-5-carboxylate)
Methyl 1-benzyl-1H-indole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 1-benzylindole-5-carboxylate
- Methyl 1-benzyl-1H-indole-5-carboxylate
- 1-Benzyl-1H-indole-5-carboxylic acid methyl ester
- MDQTVMUBQHOYBU-UHFFFAOYSA-N
- AK668759
- Methyl 1-(phenylmethyl)-1H-indole-5-carboxylate
- Methyl1-benzyl-1H-indole-5-carboxylate
- 192997-32-3
- DB-319780
- AKOS030633020
- DS-19906
- CS-0161812
- 1H-Indole-5-carboxylic acid, 1-(phenylmethyl)-, methyl ester
- SCHEMBL3109875
- C73672
-
- MDL: MFCD09812755
- Inchi: 1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
- InChI Key: MDQTVMUBQHOYBU-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC2=C(C=1)C=CN2CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 265.110278721g/mol
- Monoisotopic Mass: 265.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.2
- XLogP3: 3.4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 440.6±28.0 °C at 760 mmHg
- Flash Point: 220.3±24.0 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Methyl 1-benzyl-1H-indole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 1-benzyl-1H-indole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009695-1g |
Methyl 1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 1g |
$283.40 | 2023-09-02 | |
| Alichem | A199009695-5g |
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192997-32-3 | 97% | 5g |
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| Chemenu | CM259360-1g |
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$243 | 2021-08-18 | |
| Chemenu | CM259360-5g |
Methyl 1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 95%+ | 5g |
$729 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33475-1g |
Methyl1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 1g |
¥676.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33475-100mg |
Methyl1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 100mg |
¥285.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33475-250mg |
Methyl1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 250mg |
¥474.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK756-250mg |
Methyl 1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 250mg |
861CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK756-1g |
Methyl 1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 1g |
2280CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK756-100mg |
Methyl 1-benzyl-1H-indole-5-carboxylate |
192997-32-3 | 97% | 100mg |
410CNY | 2021-05-08 |
Methyl 1-benzyl-1H-indole-5-carboxylate Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Methyl 1-benzyl-1H-indole-5-carboxylate
Recent Advances in the Study of Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) in Chemical Biology and Pharmaceutical Research
Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its benzyl-substituted indole core, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and biological activities, positioning it as a promising candidate for further investigation.
In the context of drug discovery, Methyl 1-benzyl-1H-indole-5-carboxylate has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural features, including the indole ring and ester functional group, make it amenable to various chemical modifications, enabling the creation of diverse analogs with tailored biological activities. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic systems and reaction conditions.
Pharmacological studies have highlighted the potential of Methyl 1-benzyl-1H-indole-5-carboxylate and its derivatives in targeting specific biological pathways. For instance, research has demonstrated its inhibitory effects on certain enzymes involved in inflammatory and oncogenic processes. These findings suggest that this compound could serve as a lead structure for the development of anti-inflammatory or anticancer agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its efficacy.
In addition to its therapeutic potential, Methyl 1-benzyl-1H-indole-5-carboxylate has been explored for its applications in chemical biology. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, has been leveraged in the design of probes and inhibitors. Recent work has utilized this compound to study protein-ligand interactions, providing insights into binding affinities and structural dynamics. Such studies are invaluable for the rational design of new drugs.
Despite these advancements, challenges remain in the development of Methyl 1-benzyl-1H-indole-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have employed computational modeling and high-throughput screening to identify optimal derivatives with improved pharmacokinetic profiles. Collaborative research between chemists and biologists is essential to overcome these hurdles.
In conclusion, Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its synthetic versatility, coupled with its diverse biological activities, underscores its potential as a lead compound for drug development. Ongoing research aims to further explore its applications, optimize its properties, and translate these findings into clinically relevant therapies. The continued investigation of this compound is expected to yield significant contributions to the field.
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